N'-(4-indazol-1-ylphenyl)pentanediamide
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Overview
Description
N’-(4-indazol-1-ylphenyl)pentanediamide is a compound that features an indazole moiety, which is a bicyclic structure composed of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-indazol-1-ylphenyl)pentanediamide typically involves the formation of the indazole core followed by the attachment of the phenyl and pentanediamide groups. One common method includes the cyclization of appropriate precursors under specific conditions to form the indazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-(4-indazol-1-ylphenyl)pentanediamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N’-(4-indazol-1-ylphenyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole core.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-(4-indazol-1-ylphenyl)pentanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of N’-(4-indazol-1-ylphenyl)pentanediamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
Uniqueness
N’-(4-indazol-1-ylphenyl)pentanediamide is unique due to its specific structure and the presence of the pentanediamide group, which may confer distinct biological activities and properties compared to other indazole derivatives .
Properties
IUPAC Name |
N'-(4-indazol-1-ylphenyl)pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-17(23)6-3-7-18(24)21-14-8-10-15(11-9-14)22-16-5-2-1-4-13(16)12-20-22/h1-2,4-5,8-12H,3,6-7H2,(H2,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHFAGWBLQQECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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